A Guide to the Structural Elucidation of 4-methoxy-N-phenylbenzamide
A Guide to the Structural Elucidation of 4-methoxy-N-phenylbenzamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Crystalline Architecture
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial arrangement, or crystal structure, dictates a compound's physicochemical properties, including solubility, stability, bioavailability, and intermolecular interactions. 4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂), a member of the versatile benzamide family, serves as an exemplary case study for understanding the principles of crystal structure analysis. The benzamide scaffold is a cornerstone in modern drug discovery, with derivatives showing a wide array of biological activities.[1] Therefore, a detailed comprehension of their solid-state structure is crucial for designing new therapeutic agents with optimized properties.
This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural analysis of 4-methoxy-N-phenylbenzamide, grounded in field-proven methodologies and authoritative crystallographic data. We will explore not just the "what" of the structure, but the "why" behind the experimental choices and the implications of the resulting molecular architecture.
Part 1: Synthesis and Crystallization—From Precursors to Pristine Lattices
The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final crystal is a direct function of the purity of the starting material and the meticulous control of crystallization parameters.
Experimental Protocol: Synthesis of 4-methoxy-N-phenylbenzamide
This protocol is based on the well-established Schotten-Baumann reaction conditions, a reliable method for forming amides from amines and acid chlorides.
Rationale: The reaction employs triethylamine as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants. Refluxing provides the necessary activation energy to ensure the reaction goes to completion.
Step-by-Step Methodology: [2]
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To a 100 mL round-bottom flask, add aniline (0.93 g, 10 mmol), dichloromethane (15 mL), and triethylamine (0.5 mL).
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Introduce a magnetic stir bar and begin stirring the solution at room temperature.
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Gradually add 4-methoxybenzoyl chloride (1.70 g, 10 mmol) to the stirring mixture. Causality Note: Gradual addition is crucial to control the exothermic nature of the reaction.
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Stir the reaction mixture at room temperature for 1 hour to allow for initial amide formation.
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Attach a condenser to the flask and heat the mixture to reflux for 2 hours to ensure the reaction is complete.
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Upon cooling, the product will precipitate as a white powder.
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Collect the solid by vacuum filtration and wash it three times with deionized water and then with dichloromethane to remove unreacted starting materials and salts.
Self-Validation: The purity of the synthesized powder should be confirmed by techniques such as ¹H NMR spectroscopy and melting point determination before proceeding to crystallization.
Experimental Protocol: Single Crystal Growth
The goal of crystallization is to encourage the ordered packing of molecules from a solution into a well-defined lattice. The choice of solvent and the rate of solvent evaporation are critical variables.
Rationale: Recrystallization from an ethanol solution is an effective method for this compound.[2] Ethanol is a moderately polar solvent, providing a good solubility differential for 4-methoxy-N-phenylbenzamide between hot and room temperature conditions. Slow evaporation allows for the gentle and orderly deposition of molecules onto a growing crystal face, minimizing defects.
Step-by-Step Methodology: [3]
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Gently heat a minimal amount of ethanol and dissolve the synthesized 4-methoxy-N-phenylbenzamide powder until a saturated or near-saturated solution is formed.
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Filter the hot solution through a pre-warmed glass frit or cotton plug into a clean, dust-free vial. Causality Note: This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
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Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use perforated parafilm to allow for slow solvent evaporation.
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Place the vial in a location free from vibrations and temperature fluctuations.
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Allow the solvent to evaporate slowly over several days. Colorless, prism-shaped crystals suitable for X-ray diffraction will form.[2]
Part 2: The Definitive Structure—Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[4] It provides precise data on bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the crystal lattice.
Workflow for Structural Elucidation
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The workflow from data collection to final structure is a multi-step, computationally intensive process.
Crystallographic Data for 4-methoxy-N-phenylbenzamide
The crystal structure of 4-methoxy-N-phenylbenzamide has been determined and deposited in the Crystallography Open Database (COD) and Cambridge Crystallographic Data Centre (CCDC).[5][6] The key parameters from this analysis are summarized below.
| Parameter | Value | Source |
| Chemical Formula | C₁₄H₁₃NO₂ | [2][5] |
| Molecular Weight | 227.25 g/mol | [2][5] |
| Crystal System | Triclinic | [2][5] |
| Space Group | P \overline 1 | [5][6] |
| a | 5.308 (3) Å | [2][5] |
| b | 7.709 (4) Å | [2][5] |
| c | 14.109 (7) Å | [2][5] |
| α | 96.911 (8)° | [2][5] |
| β | 99.210 (8)° | [2][5] |
| γ | 90.511 (9)° | [2][5] |
| Volume (V) | 565.5 (5) ų | [2][5] |
| Z (Molecules/unit cell) | 2 | [2][5] |
| Temperature | 296 K | [2][5] |
| R-factor (R[F² > 2σ(F²)]) | 0.036 | [2] |
| CCDC Reference | 1014108 | [2][5] |
Trustworthiness: The low R-factor of 0.036 indicates a high degree of agreement between the experimental diffraction data and the final refined structural model, signifying a reliable and accurate structure determination.[2]
Part 3: Analysis of the Molecular and Supramolecular Structure
The crystallographic data reveals fascinating details about both the conformation of the individual molecule (intramolecular geometry) and how these molecules pack together in the solid state (supramolecular assembly).
Intramolecular Conformation
Within a single molecule of 4-methoxy-N-phenylbenzamide, the two aromatic rings are not coplanar.
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The dihedral angle between the planes of the phenyl ring and the 4-methoxybenzene ring is a significant 65.18 (4)°.[2][5]
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The central amide group is twisted with respect to both rings, with dihedral angles of 34.70 (8)° to the phenyl ring and 30.62 (8)° to the 4-methoxybenzene ring.[2][5]
This twisted conformation is a result of steric hindrance and the optimization of electronic interactions within the molecule. It is a critical feature that influences how the molecule can interact with biological targets such as enzyme active sites.
Supramolecular Assembly and Intermolecular Interactions
The most significant force governing the crystal packing of 4-methoxy-N-phenylbenzamide is hydrogen bonding.
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Molecules are linked by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules.[2][5]
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Specifically, the amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule.
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This specific and directional interaction generates one-dimensional chains of molecules, described by the graph-set notation C(4), that propagate along the (or a-axis) direction of the crystal lattice.[2][5]
This network of hydrogen bonds is the primary determinant of the crystal's thermal stability and mechanical properties.
Conclusion and Implications
The structural analysis of 4-methoxy-N-phenylbenzamide provides a definitive picture of its solid-state architecture. Through a combination of precise synthesis and high-resolution single-crystal X-ray diffraction, we have established its key intramolecular features—a significantly twisted conformation—and the dominant supramolecular interaction, a robust N—H⋯O hydrogen-bonded chain. For professionals in drug development, this knowledge is invaluable. Understanding the stable crystal form and the specific interactions that hold the lattice together is the first step in predicting and controlling polymorphism, improving formulation stability, and designing analogues with tailored solid-state properties for enhanced therapeutic performance.
References
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Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o921.
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Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o921. [Link]
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PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Nihon Kessho Gakkaishi, 53(3), 163-168. [Link]
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Chang, L. C., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)-phenyl]benzamide and N-(4-methoxyphenyl)benzamide and their intermolecular interactions. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 160-169. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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Bruker. (n.d.). Single Crystal X-ray Diffraction (XRD). Retrieved from [Link]
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